Tetramethylammonium siloxanolate, 95%

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic and Polymer Chemistry

Catalyst

TMAS acts as a mild base catalyst in organic reactions like condensation, aldol condensation, and Michael addition reactions. Its bulky tetramethylammonium cation minimizes nucleophilicity while facilitating deprotonation, leading to efficient reaction rates and improved product yields [].

Silicic Acid Synthesis

TMAS serves as a precursor for the synthesis of silica materials with tailored properties. It undergoes hydrolysis and condensation reactions to form silicic acid, a versatile starting material for mesoporous silicas, gels, and xerogels [].

Materials Science

Zeolitic Imidazolate Frameworks (ZIFs)

TMAS plays a role in the synthesis of specific ZIF structures. It serves as a structure-directing agent (SDA), influencing the arrangement and porosity of the final ZIF framework []. This allows researchers to design ZIFs with desired pore sizes and functionalities for applications like gas separation and catalysis.

Sol-Gel Processing

TMAS finds use in the sol-gel processing of metal oxide thin films. It acts as a precursor for silicon oxide (SiO2) formation and can influence the film morphology and properties [].

Analytical Chemistry

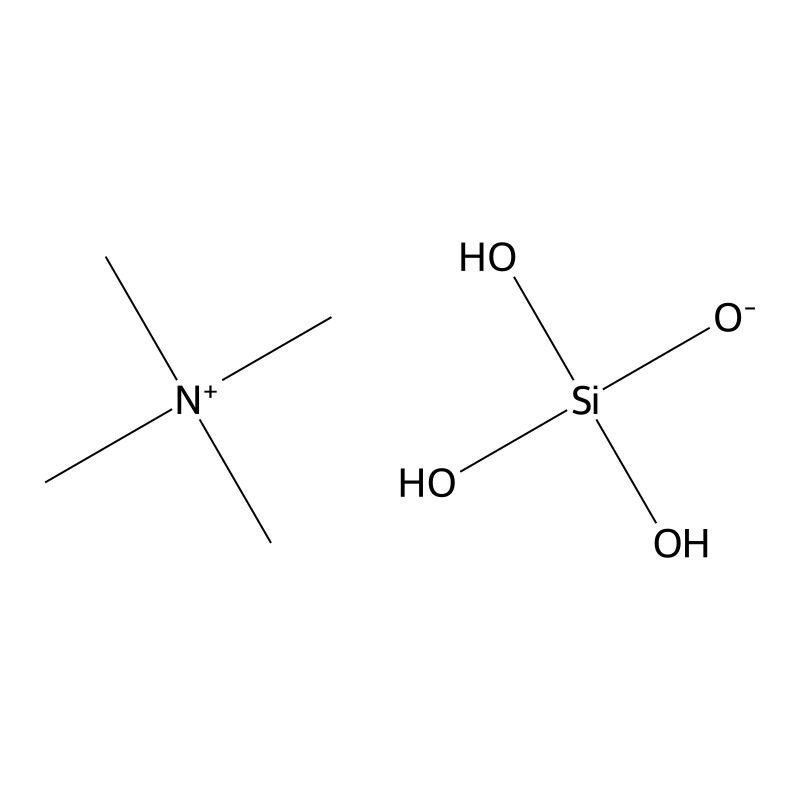

Tetramethylammonium siloxanolate is a chemical compound with the formula C₄H₁₂N₁O₂Si₂, commonly recognized for its role as a catalyst in the polymerization of siloxanes. It is a derivative of tetramethylammonium hydroxide, where the hydroxide ion is replaced by a siloxanolate group. This compound is typically available in a purity of 95% and is utilized in various applications due to its unique properties, including solubility in nonpolar solvents and effectiveness in promoting silicone polymerization reactions .

Tetramethylammonium siloxanolate acts primarily as a catalyst in the polymerization of cyclic siloxanes. When heated, it promotes the opening of Si-O bonds in cyclic dimethylsiloxane, leading to the formation of linear or branched siloxane polymers. This reaction typically occurs at elevated temperatures, around 80°C, where tetramethylammonium hydroxide transitions into tetramethylammonium siloxanolate and facilitates further polymerization processes. Upon reaching higher temperatures (above 130°C), tetramethylammonium siloxanolate decomposes into trimethylamine and methanol or dimethyl ether, which can be removed to yield pure polymer products free from catalyst residues .

Tetramethylammonium siloxanolate can be synthesized through the following methods:

- Direct Reaction: By reacting tetramethylammonium hydroxide with cyclic dimethylsiloxane at elevated temperatures, tetramethylammonium siloxanolate is formed as an intermediate during the polymerization process.

- Solvent-Assisted Synthesis: Utilizing solvents such as N,N-dimethylformamide can enhance the reaction conditions and improve product yield by maintaining a homogeneous phase during polymerization reactions .

Tetramethylammonium siloxanolate is primarily used in:

- Catalysis: It serves as an effective catalyst for the polymerization of siloxanes, facilitating the production of silicone-based materials.

- Silicone Production: It is integral in synthesizing various silicone elastomers and resins used in coatings, adhesives, sealants, and other industrial applications.

- Material Modification: The compound can be employed in modifying existing silicone materials to enhance their properties or introduce new functionalities .

Interaction studies involving tetramethylammonium siloxanolate focus on its catalytic behavior and compatibility with various reactants in silicone chemistry. Its interactions with cyclic siloxanes have been characterized to optimize conditions for efficient polymerization while minimizing side reactions. Studies also explore its solubility profiles and thermal stability, which are crucial for practical applications in industrial settings .

Tetramethylammonium siloxanolate shares similarities with several other compounds used in silicone chemistry. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Tetramethylammonium hydroxide | Quaternary Amine | Base catalyst for reactions | Acts as a precursor to tetramethylammonium siloxanolate |

| Tetrabutylphosphonium hydroxide | Quaternary Phosphonium | Catalyst for organic transformations | More effective than potassium hydroxide in some reactions |

| Trimethylamine | Tertiary Amine | Used in various organic syntheses | Volatile product from decomposition of tetramethylammonium siloxanolate |

| Dimethyldichlorosilane | Organosilicon | Silane coupling agent | Used for surface modification rather than catalysis |

Tetramethylammonium siloxanolate stands out due to its specific role as a catalyst in silicone polymerization processes, offering distinct advantages over other catalysts regarding solubility and reactivity under controlled conditions .